

Spectroscopic Profile of Benzylideneacetone: A Technical Guide

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Compound of Interest

Compound Name: Benzylideneacetone

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This technical guide provides an in-depth overview of the spectroscopic data for **benzylideneacetone** ((E)-4-phenylbut-3-en-2-one), a key α,β -unsaturated ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral properties, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **benzylideneacetone** is $C_{10}H_{10}O$ with a molecular weight of 146.19 g/mol. Its spectroscopic data is a direct reflection of its conjugated system, which includes a phenyl group, a carbon-carbon double bond, and a carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here are for the trans-isomer, which is the more stable and commonly observed form.

1H NMR Spectroscopic Data

The proton NMR spectrum of **benzylideneacetone** is characterized by signals in the aromatic, vinylic, and aliphatic regions.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---------------------------------|--------------|--------------------------------------|
| ~2.4 | Singlet | Methyl Protons (CH_3) |
| ~6.7 | Doublet | Vinylic Proton ($\alpha\text{-H}$) |
| ~7.5 | Doublet | Vinylic Proton ($\beta\text{-H}$) |
| ~7.4 - 7.6 | Multiplet | Aromatic Protons |

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum confirms the presence of ten distinct carbon environments, including the characteristic downfield shift of the carbonyl carbon.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| ~27.5 | Methyl Carbon (CH_3) |
| ~125.0 | α -Carbon (C-H) |
| ~128.0 - 130.0 | Aromatic Carbons (C-H) |
| ~134.5 | Aromatic Carbon (ipso-C) |
| ~143.0 | β -Carbon (C-H) |
| ~198.0 | Carbonyl Carbon (C=O) |

Infrared (IR) Spectroscopy

The IR spectrum of **benzylideneacetone** displays characteristic absorption bands corresponding to its functional groups. The extended conjugation influences the position of the carbonyl and alkene stretching frequencies.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|--|
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Aliphatic C-H Stretch |
| ~1665 | Strong | C=O Stretch (α,β -unsaturated) |
| ~1609 | Strong | C=C Stretch (alkene) |
| ~1575 | Medium | C=C Stretch (aromatic) |
| ~975 | Strong | =C-H Bend (trans-alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **benzylideneacetone** is dominated by a strong absorption band in the ultraviolet region, arising from the $\pi \rightarrow \pi^*$ electronic transition within the extended conjugated system.

| λ_{max} (nm) | Molar Absorptivity (ϵ) | Solvent | Transition |
|-----------------------------|-----------------------------------|---------|-------------------------|
| ~285-290 | ~20,000 | Ethanol | $\pi \rightarrow \pi^*$ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Weigh approximately 10-20 mg of **benzylideneacetone** for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

- Transfer the solution to a 5 mm NMR tube. If any solid is present, filter the solution through a small cotton plug in a Pasteur pipette.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample gauge to set the correct depth.
 - Insert the sample into the magnet.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
 - For ^{13}C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
 - Record a background spectrum of the clean, empty ATR crystal.

- Place a small amount of solid **benzylideneacetone** onto the crystal to ensure complete coverage of the sampling area.
- Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
- Data Acquisition:
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

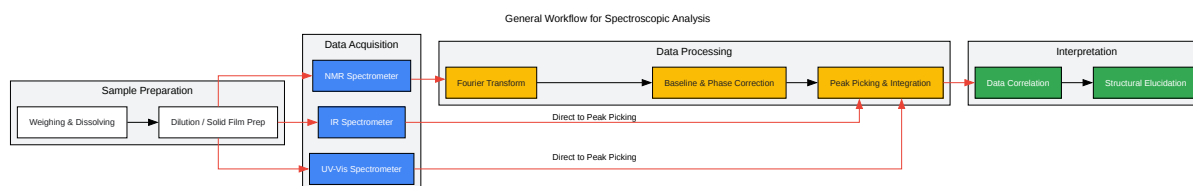
UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **benzylideneacetone** of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.
 - Perform a serial dilution to obtain a solution with an absorbance in the optimal range of 0.2 to 0.8 AU. A typical final concentration would be around 0.005 to 0.01 mg/mL.
 - Fill a quartz cuvette with the solvent to be used as a blank.
 - Rinse and then fill a second quartz cuvette with the diluted **benzylideneacetone** solution.
- Data Acquisition:
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Replace the blank cuvette with the sample cuvette.

- Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
- Data Processing:
 - The software will automatically subtract the baseline from the sample spectrum.
 - Identify the wavelength of maximum absorbance (λ_{max}) from the resulting spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for spectroscopic analysis, from initial sample handling to final structural interpretation.



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Caption: General Workflow for Spectroscopic Analysis.

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